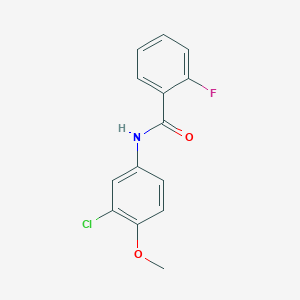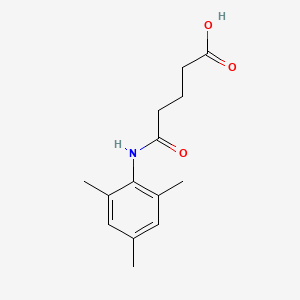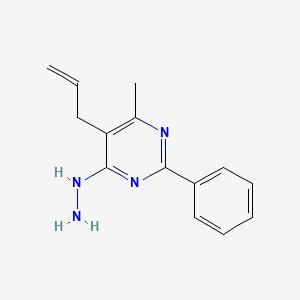
5-allyl-4-hydrazino-6-methyl-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-allyl-4-hydrazino-6-methyl-2-phenylpyrimidine" appears to be a complex organic molecule featuring a pyrimidine core, a common structural motif in various chemical and biological molecules. Pyrimidine derivatives are known for their diverse chemical reactivity and biological activities, making them of interest in chemical synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multicomponent reactions, offering a versatile approach to introduce different substituents around the pyrimidine ring. For example, an efficient, catalyst-free synthesis of pyrimidine derivatives in an aqueous ethanol medium has been developed, demonstrating the feasibility of green chemistry approaches in synthesizing complex molecules (Ibberson et al., 2023).
Molecular Structure Analysis
The structure of pyrimidine derivatives, including substitutions at various positions, can significantly influence their molecular conformation and electronic properties. Detailed vibrational spectra and DFT quantum chemical calculations have been employed to understand the molecular structure and characteristics of similar compounds (Michalski et al., 2013).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, offering pathways to functionalize the molecule further. For instance, hydrazinolysis of heterocyclic compounds has been explored, yielding products that highlight the reactive nature of the pyrimidine core under specific conditions (Dickinson & Jacobsen, 1975).
Propiedades
IUPAC Name |
(6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-3-7-12-10(2)16-13(17-14(12)18-15)11-8-5-4-6-9-11/h3-6,8-9H,1,7,15H2,2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAOOHBCBYOSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)
![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)
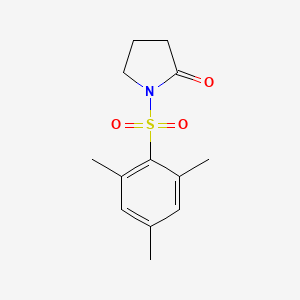
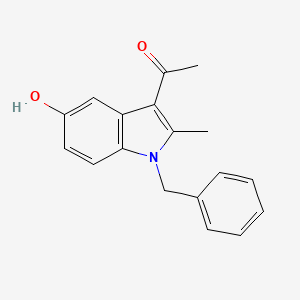
![N-methyl-3-(4-morpholinyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B5635164.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5635181.png)

![7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5635204.png)
![3-chloro-6-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid](/img/structure/B5635213.png)
